Metocarbamol β-D-Glucurónido Sal Sódica (Mezcla de Diastereómeros)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

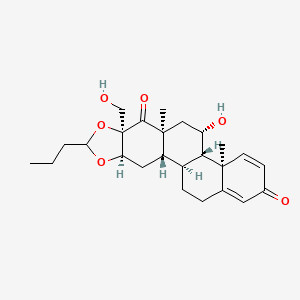

Methocarbamol β-D-Glucuronide Sodium Salt (Mixture of Diastereromers) is a biochemical compound used primarily in proteomics research. It is a derivative of methocarbamol, a muscle relaxant, and is conjugated with β-D-glucuronic acid. This compound is often used in research settings to study the metabolism and pharmacokinetics of methocarbamol.

Aplicaciones Científicas De Investigación

Methocarbamol β-D-Glucuronide Sodium Salt is used in various scientific research applications, including:

Chemistry: Studying the metabolic pathways and degradation products of methocarbamol.

Biology: Investigating the role of glucuronidation in drug metabolism.

Medicine: Understanding the pharmacokinetics and pharmacodynamics of methocarbamol.

Industry: Developing new formulations and delivery methods for methocarbamol.

Mecanismo De Acción

Target of Action

Methocarbamol β-D-Glucuronide Sodium Salt is a metabolite of Methocarbamol . Methocarbamol primarily targets the central nervous system (CNS), acting as a CNS depressant .

Mode of Action

Instead, it suppresses central nervous system activity, leading to a reduction in muscle tension and spasms .

Biochemical Pathways

Given that methocarbamol is a cns depressant, it likely influences pathways related to neurotransmission and nerve signal propagation .

Pharmacokinetics

Methocarbamol itself is known to be metabolized in the liver .

Result of Action

The primary result of Methocarbamol β-D-Glucuronide Sodium Salt’s action is the relief of discomfort associated with acute, painful musculoskeletal conditions . This is achieved through its CNS depressant activity, which reduces muscle tension and spasms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methocarbamol β-D-Glucuronide Sodium Salt involves the conjugation of methocarbamol with β-D-glucuronic acid. The reaction typically occurs under mild conditions to preserve the integrity of both the methocarbamol and the glucuronic acid moieties. The process involves the activation of the carboxyl group of glucuronic acid, followed by its reaction with the hydroxyl group of methocarbamol.

Industrial Production Methods

Industrial production of Methocarbamol β-D-Glucuronide Sodium Salt is carried out in controlled environments to ensure high purity and yield. The process involves large-scale synthesis using automated reactors and purification systems. The final product is often lyophilized to obtain a stable, dry powder form that can be easily stored and transported.

Análisis De Reacciones Químicas

Types of Reactions

Methocarbamol β-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed to release methocarbamol and glucuronic acid.

Oxidation: Under oxidative conditions, the methocarbamol moiety can be oxidized to form various metabolites.

Reduction: The compound can undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are commonly used to hydrolyze the compound.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride may be employed.

Major Products Formed

Hydrolysis: Methocarbamol and β-D-glucuronic acid.

Oxidation: Various oxidized metabolites of methocarbamol.

Reduction: Reduced forms of methocarbamol.

Comparación Con Compuestos Similares

Similar Compounds

Methocarbamol: The parent compound, used as a muscle relaxant.

Glucuronides of Other Drugs: Similar compounds where drugs are conjugated with glucuronic acid for metabolic studies.

Uniqueness

Methocarbamol β-D-Glucuronide Sodium Salt is unique due to its specific combination of methocarbamol and β-D-glucuronic acid. This conjugation allows for detailed studies of methocarbamol’s metabolism and provides insights into the role of glucuronidation in drug clearance.

Propiedades

Número CAS |

56305-74-9 |

|---|---|

Fórmula molecular |

C17H23NO11 |

Peso molecular |

417.4 g/mol |

Nombre IUPAC |

(2S,3S,4S,5R,6R)-6-[1-carbamoyloxy-3-(2-methoxyphenoxy)propan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C17H23NO11/c1-25-9-4-2-3-5-10(9)26-6-8(7-27-17(18)24)28-16-13(21)11(19)12(20)14(29-16)15(22)23/h2-5,8,11-14,16,19-21H,6-7H2,1H3,(H2,18,24)(H,22,23)/t8?,11-,12-,13+,14-,16+/m0/s1 |

Clave InChI |

AWABFKBRFKCYRC-YKUFYHOPSA-N |

SMILES |

COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |

SMILES isomérico |

COC1=CC=CC=C1OCC(COC(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES canónico |

COC1=CC=CC=C1OCC(COC(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Sinónimos |

2-[(Aminocarbonyl)oxy]-1-[(2-methoxyphenoxy)methyl]ethyl β-D-Glucopyranosiduronic Acid Sodium Salt; Methocarbamol Glucuronide Sodium; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,8A-dihydroimidazo[1,2-a]pyridin-2(3H)-one](/img/structure/B590201.png)

![4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE](/img/structure/B590222.png)